molecular formula C18H18ClFN2O4S B4395797 N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4395797
M. Wt: 412.9 g/mol
InChI Key: LNEDEQKMJIZILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been widely used in scientific research to investigate the role of CFTR in various physiological processes and to develop new treatments for cystic fibrosis.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its function as an ion channel. Specifically, N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide blocks the binding of ATP to the nucleotide-binding domains (NBDs) of CFTR, which are required for the channel to open and allow chloride ions to pass through.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including:
1. Inhibition of chloride secretion: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide inhibits the activity of CFTR, which is responsible for chloride secretion in many epithelial tissues. This leads to a decrease in fluid secretion and can have therapeutic effects in diseases such as cystic fibrosis.
2. Alteration of cytokine production: CFTR has been shown to play a role in the production of cytokines, which are important signaling molecules in the immune system. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to alter cytokine production in certain cell types, suggesting a potential role in inflammation.
3. Modulation of autophagy: CFTR has been implicated in the regulation of autophagy, a process by which cells degrade and recycle damaged or unwanted proteins and organelles. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to modulate autophagy in certain cell types, suggesting a potential role in cellular homeostasis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency and selectivity: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a highly potent and selective inhibitor of CFTR, making it an ideal tool compound for studying CFTR function.
2. Wide range of applications: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used in a wide range of scientific research applications, from basic science studies to drug development.
3. Well-characterized: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been well-characterized in terms of its chemical properties, mechanism of action, and physiological effects.
Limitations:
1. Off-target effects: Although N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is highly selective for CFTR, it can have off-target effects on other ion channels and transporters, particularly at high concentrations.
2. Limited solubility: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is relatively insoluble in water, which can limit its use in certain experimental systems.
3. Limited in vivo efficacy: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has shown limited efficacy in animal models of cystic fibrosis, likely due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide and its role in CFTR function and cystic fibrosis, including:
1. Development of more potent and selective CFTR inhibitors: Although N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a highly potent and selective inhibitor of CFTR, there is still a need for more potent and selective inhibitors with improved pharmacokinetic properties.
2. Investigation of CFTR modulators in combination with CFTR inhibitors: CFTR modulators have shown promise in clinical trials for the treatment of cystic fibrosis, but their efficacy may be enhanced by combining them with CFTR inhibitors such as N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.
3. Study of CFTR function in other tissues and diseases: CFTR is expressed in many tissues beyond the lungs and pancreas, and its dysfunction has been implicated in other diseases such as infertility and chronic obstructive pulmonary disease. Further research is needed to understand the role of CFTR in these tissues and diseases, and the potential therapeutic benefits of CFTR inhibitors such as N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used in a wide range of scientific research applications, including:
1. Investigating the role of CFTR in epithelial transport: CFTR is expressed in many epithelial tissues, including the lungs, pancreas, and gastrointestinal tract. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used to selectively inhibit CFTR activity and study its role in ion and fluid transport across epithelial membranes.
2. Developing new treatments for cystic fibrosis: N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used as a tool compound to identify new drugs that can correct the defects in CFTR function caused by mutations in the CFTR gene. These drugs, known as CFTR modulators, have shown promise in clinical trials and may provide a new treatment option for cystic fibrosis patients.
3. Investigating the role of CFTR in other physiological processes: CFTR has been implicated in a wide range of physiological processes, including inflammation, autophagy, and cell proliferation. N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been used to selectively inhibit CFTR activity and study its role in these processes.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c19-16-12-14(6-7-17(16)20)22(13-18(23)21-8-10-26-11-9-21)27(24,25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEDEQKMJIZILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.